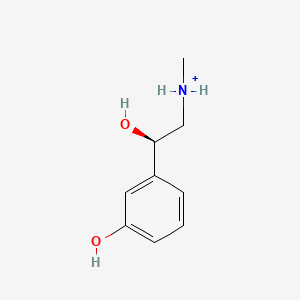

Phenylephrine(1+)

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14NO2+ |

|---|---|

Molecular Weight |

168.21 g/mol |

IUPAC Name |

[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylazanium |

InChI |

InChI=1S/C9H13NO2/c1-10-6-9(12)7-3-2-4-8(11)5-7/h2-5,9-12H,6H2,1H3/p+1/t9-/m0/s1 |

InChI Key |

SONNWYBIRXJNDC-VIFPVBQESA-O |

SMILES |

C[NH2+]CC(C1=CC(=CC=C1)O)O |

Isomeric SMILES |

C[NH2+]C[C@@H](C1=CC(=CC=C1)O)O |

Canonical SMILES |

C[NH2+]CC(C1=CC(=CC=C1)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Phenylephrine's Mechanism of Action in Vascular Smooth Muscle: A Technical Guide

Executive Summary: Phenylephrine (B352888) is a potent and selective alpha-1 adrenergic receptor agonist widely utilized in clinical settings as a vasopressor to increase blood pressure.[1][2][3] Its primary mechanism of action in the vasculature involves binding to alpha-1 adrenergic receptors on vascular smooth muscle cells, initiating a well-defined signaling cascade that culminates in vasoconstriction.[2][4] This process is primarily mediated by the Gq protein-coupled activation of phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and a subsequent rise in intracellular calcium.[4][5] This technical guide provides an in-depth exploration of the core and modulatory signaling pathways, presents key quantitative pharmacodynamic data, and details the experimental protocols used to elucidate this mechanism. The content is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of phenylephrine's vascular effects.

The Core Signaling Pathway: From Receptor to Contraction

The vasoconstrictive effect of phenylephrine is a direct result of its action as a sympathomimetic agent, mimicking endogenous catecholamines like norepinephrine (B1679862) at a specific receptor subtype.[4] Unlike some agents, its effect does not rely on the release of endogenous neurotransmitters.[1] The canonical pathway involves G-protein activation, second messenger generation, and calcium-dependent contraction.

Alpha-1 Adrenergic Receptor Binding

Phenylephrine selectively binds to and activates alpha-1 (α1) adrenergic receptors located on the plasma membrane of vascular smooth muscle cells (VSMCs).[2][6] It has minimal activity at alpha-2 or beta adrenergic receptors.[1] The α1-adrenoceptor family has three subtypes: α1A, α1B, and α1D, all of which are G-protein coupled receptors that phenylephrine can activate.[7][8][9]

Gq Protein Activation and Second Messenger Production

Upon agonist binding, the α1-adrenergic receptor undergoes a conformational change, activating its associated heterotrimeric G-protein, specifically Gq.[4][5][10] The activated Gαq subunit stimulates the membrane-bound enzyme phospholipase C (PLC).[4][11][12] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][12][13]

IP3-Mediated Calcium Release

IP3, being water-soluble, diffuses through the cytoplasm and binds to specific IP3 receptors (IP3R) on the membrane of the sarcoplasmic reticulum (SR), the primary intracellular calcium store in VSMCs.[11][14][15] The activation of these ligand-gated channels triggers the release of stored Ca2+ from the SR into the cytosol, causing a rapid and significant increase in the intracellular calcium concentration ([Ca2+]i).[4][14] Resting [Ca2+]i in VSMCs is typically around 100 nM, which can rise to levels as high as 1 µM following agonist stimulation.[14][16]

Calcium-Dependent Excitation-Contraction Coupling

The elevation in cytosolic Ca2+ is the direct trigger for muscle contraction. The process unfolds as follows:

-

Four Ca2+ ions bind to the cytosolic protein calmodulin.

-

The Ca2+-calmodulin complex activates myosin light chain kinase (MLCK).[5]

-

Activated MLCK phosphorylates the 20-kDa regulatory light chain of myosin II (MLC20).

-

This phosphorylation event initiates actin-myosin cross-bridge cycling, leading to smooth muscle contraction and a reduction in the diameter of the blood vessel, known as vasoconstriction.[6][10]

References

- 1. droracle.ai [droracle.ai]

- 2. droracle.ai [droracle.ai]

- 3. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]

- 5. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]

- 6. crnaschoolprepacademy.com [crnaschoolprepacademy.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. biorxiv.org [biorxiv.org]

- 10. G-protein-mediated signaling in vascular smooth muscle cells - implications for vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of calcium channels responsible for phenylephrine-induced contraction in rat aorta 3 days after acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenylephrine induces relaxation of longitudinal strips from small arteries of goat legs | PLOS One [journals.plos.org]

- 13. Phenylephrine acts via IP3-dependent intracellular NO release to stimulate L-type Ca2+ current in cat atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The mechanism of phenylephrine-mediated [Ca2+]i oscillations underlying tonic contraction in the rabbit inferior vena cava - PMC [pmc.ncbi.nlm.nih.gov]

- 15. IP3 receptors regulate vascular smooth muscle contractility and hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

Phenylephrine's Interaction with Alpha-1 Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and selectivity of phenylephrine (B352888) for alpha-1 (α1) adrenergic receptors. It includes detailed experimental protocols for assessing these interactions and visual representations of the associated signaling pathways to support research and development in pharmacology and drug discovery.

Core Concepts: Phenylephrine and Alpha-1 Adrenergic Receptors

Phenylephrine is a synthetic sympathomimetic amine that functions as a potent and selective agonist for α1-adrenergic receptors.[1] These receptors are G-protein coupled receptors (GPCRs) predominantly located on the smooth muscles of blood vessels.[1] Activation of α1-adrenergic receptors by an agonist like phenylephrine initiates an intracellular signaling cascade, leading to physiological responses such as vasoconstriction.[1] There are three subtypes of α1-adrenergic receptors: α1A, α1B, and α1D, all of which are activated by phenylephrine.[2][3]

Quantitative Analysis of Phenylephrine's Binding Affinity and Functional Potency

The binding affinity and functional potency of phenylephrine for the three α1-adrenergic receptor subtypes have been characterized through various in vitro studies. The following tables summarize the key quantitative data, providing a clear comparison of phenylephrine's activity at each subtype.

| Compound | Receptor Subtype | Binding Affinity (pKi) |

| Phenylephrine | Alpha-1A | 5.86[2] |

| Alpha-1B | 4.87[2] | |

| Alpha-1D | 4.70[2] | |

| Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. |

| Compound | Receptor Subtype | Functional Potency (pEC50 - Calcium Mobilization) | Functional Potency (pEC50 - ERK Phosphorylation) |

| Phenylephrine | Alpha-1A | 6.33[2] | 6.84[2] |

| Alpha-1B | 5.99[2] | 6.51[2] | |

| Alpha-1D | 5.82[2] | 6.32[2] | |

| Note: pEC50 is the negative logarithm of the half maximal effective concentration (EC50). A higher pEC50 value indicates greater potency. |

The data indicates that phenylephrine exhibits a functional preference for the α1A subtype over the α1B and α1D subtypes, as demonstrated by its higher potency in inducing downstream signaling events like arachidonic acid release and cAMP accumulation.[2]

Alpha-1 Adrenergic Receptor Signaling Pathway

Upon binding of phenylephrine to an α1-adrenergic receptor, a conformational change in the receptor activates the associated heterotrimeric Gq protein.[1] This initiates a downstream signaling cascade.

Caption: Alpha-1 adrenergic receptor signaling pathway activated by phenylephrine.

The activated Gαq subunit, in turn, activates phospholipase C (PLC).[1] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytosol to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[1] The increased intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to various cellular responses, most notably smooth muscle contraction and vasoconstriction.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key experiments used to determine the binding affinity and functional potency of phenylephrine for α1-adrenergic receptors.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Objective: To measure the affinity of phenylephrine for the α1A, α1B, and α1D adrenergic receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing human α1A, α1B, or α1D adrenergic receptors.[2]

-

[3H]-Prazosin (radioligand).[2]

-

Phenylephrine (unlabeled competing ligand).[2]

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).[2]

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).[2]

-

Glass fiber filters.[2]

-

Scintillation counter.

Caption: Experimental workflow for a radioligand binding assay.

Procedure:

-

Incubation: In a 96-well plate, incubate the cell membranes (3-20 µg protein) with a fixed concentration of [3H]-Prazosin and varying concentrations of unlabeled phenylephrine in the binding buffer.[4] The final volume should be around 250 µL.[4] Incubate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[4]

-

Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., PEI-presoaked GF/C filters) using a cell harvester.[4] This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[4]

-

Counting: Dry the filters and measure the radioactivity retained on them using a scintillation counter.[4]

Data Analysis:

-

Determine the concentration of phenylephrine that inhibits 50% of the specific binding of the radioligand (IC50).[2]

-

Calculate the inhibition constant (Ki) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Functional Assays

Functional assays measure the cellular response to receptor activation, providing a measure of a compound's potency (EC50) and efficacy.

Objective: To determine the potency of phenylephrine in stimulating calcium mobilization mediated by the α1A, α1B, and α1D adrenergic receptors.

Materials:

-

Cell lines stably expressing human α1A, α1B, or α1D adrenergic receptors.[2]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Phenylephrine.

-

Fluorescence plate reader.

Procedure:

-

Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Stimulation: Add varying concentrations of phenylephrine to the wells.

-

Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.[2]

Data Analysis:

-

Plot the peak fluorescence response against the logarithm of the agonist (phenylephrine) concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of phenylephrine that elicits 50% of the maximal response.[2]

Objective: To measure the potency of phenylephrine in stimulating the phosphorylation of Extracellular signal-Regulated Kinase (ERK) downstream of α1-adrenergic receptor activation.

Materials:

-

Cell lines stably expressing human α1A, α1B, or α1D adrenergic receptors.[2]

-

Phenylephrine.

-

Lysis buffer.

-

Antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Detection system (e.g., Western blotting or ELISA-based kits).

Procedure:

-

Cell Treatment: Treat cells with varying concentrations of phenylephrine for a specific time period.

-

Cell Lysis: Lyse the cells to extract cellular proteins.

-

Detection: Detect the levels of p-ERK and total ERK using a suitable method like Western blotting or an ELISA-based assay.

Data Analysis:

-

Quantify the p-ERK signal and normalize it to the total ERK signal.

-

Plot the normalized p-ERK levels against the logarithm of the phenylephrine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Selectivity Profile of Phenylephrine

Phenylephrine is highly selective for α1-adrenergic receptors with minimal to no activity at α2 or β-adrenergic receptors.[1][5] However, it's important to note that at higher doses, the selectivity of adrenergic drugs can decrease.[6] While primarily a direct-acting agonist, some recent research suggests that phenylephrine may also have some indirect effects by causing the release of noradrenaline from presynaptic terminals, although this is not its primary mechanism of action.[5]

Conclusion

This technical guide has provided an in-depth analysis of phenylephrine's interaction with α1-adrenergic receptors, encompassing its binding affinity, functional potency, and the underlying signaling mechanisms. The detailed experimental protocols and visual diagrams serve as valuable resources for researchers in the field of pharmacology and drug development, facilitating a deeper understanding of this well-characterized α1-adrenergic receptor agonist.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. droracle.ai [droracle.ai]

- 6. Adrenergic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Intracellular Calcium Signaling Pathways Activated by Phenylephrine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core intracellular calcium signaling pathways initiated by the selective α1-adrenergic receptor agonist, Phenylephrine (B352888). This document details the molecular mechanisms, presents quantitative data for key events, outlines detailed experimental protocols for studying these pathways, and provides visual representations of the signaling cascades and experimental workflows.

Core Signaling Pathway

Phenylephrine primarily exerts its effects by binding to and activating α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The canonical pathway involves the coupling of these receptors to the Gq alpha subunit (Gαq) class of heterotrimeric G proteins. This initiates a well-defined signaling cascade leading to an increase in intracellular calcium concentration.

The key steps in the phenylephrine-activated signaling pathway are:

-

Receptor Binding and G-Protein Activation: Phenylephrine binds to the α1-adrenergic receptor, inducing a conformational change that facilitates the exchange of GDP for GTP on the Gαq subunit. This activates the G-protein, causing it to dissociate from the βγ subunits.[1]

-

Phospholipase C Activation: The activated Gαq subunit then binds to and activates phospholipase C (PLC).[1][2]

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4]

-

Intracellular Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors (IP3R) on the membrane of the endoplasmic reticulum (ER).[3] This binding opens the IP3R calcium channels, leading to a rapid release of stored calcium from the ER into the cytoplasm.[3]

-

Protein Kinase C Activation: DAG, which remains in the plasma membrane, along with the increased intracellular calcium, activates Protein Kinase C (PKC).[2] PKC then phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.

This initial calcium release can also trigger further calcium entry from the extracellular space through store-operated calcium channels, leading to a more sustained elevation of intracellular calcium.

Quantitative Data

The following tables summarize key quantitative parameters related to phenylephrine's interaction with its receptor and its downstream signaling effects.

Table 1: Phenylephrine Receptor Binding Affinity and Functional Potency

| Parameter | α1A-Adrenergic Receptor | α1B-Adrenergic Receptor | α1D-Adrenergic Receptor | Reference |

| Binding Affinity (pKi) | 5.86 | 4.87 | 4.70 | [5] |

| Functional Potency (pEC50 - Calcium Mobilization) | 6.33 | 5.99 | 5.82 | [6] |

| Functional Potency (pEC50 - ERK Phosphorylation) | 6.84 | 6.51 | 6.32 | [6] |

Note: pKi and pEC50 are the negative logarithms of the molar concentration for inhibition and half-maximal effective concentration, respectively. A higher value indicates greater affinity or potency.

Table 2: Phenylephrine-Induced Cellular Responses

| Response | Cell Type | EC50 | Reference |

| Increase in L-type Ca2+ current | Cat atrial myocytes | 13.6 µM | [3] |

| Stimulation of Na+/Ca2+ exchanger activity | Not specified | 21 µM | [7] |

Signaling Pathway and Experimental Workflow Diagrams

Phenylephrine-Induced Intracellular Calcium Signaling Pathway

Caption: Phenylephrine signaling cascade.

Experimental Workflow for Intracellular Calcium Measurement

Caption: Workflow for Fura-2 AM calcium imaging.

Experimental Protocols

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol is adapted from standard procedures for using Fura-2 AM to measure intracellular calcium in cultured cells.[8][9][10][11]

Materials:

-

Fura-2 AM (cell permeant)

-

DMSO

-

Pluronic F-127 (optional, aids in dye solubilization)

-

Probenecid (optional, anion transport inhibitor to improve dye retention)

-

HEPES-buffered Hank's Balanced Salt Solution (HBSS), pH 7.3

-

Cultured cells of interest

-

Fluorescence plate reader or microscope with appropriate filters (Excitation: 340nm and 380nm; Emission: 505nm)

-

Phenylephrine stock solution

Procedure:

-

Cell Culture: Culture cells in appropriate media to 80-100% confluency in a 96-well plate or on coverslips.

-

Preparation of Fura-2 AM Loading Solution:

-

Prepare a stock solution of Fura-2 AM in high-quality, anhydrous DMSO (e.g., 1 mM).

-

For the loading solution, dilute the Fura-2 AM stock solution in HBSS to a final concentration of 1-5 µM.

-

If using, add Pluronic F-127 (final concentration 0.02%) and Probenecid (final concentration 1-2.5 mM). Vortex well to ensure complete dissolution.

-

-

Cell Loading:

-

Remove the cell culture medium and wash the cells once with HBSS.

-

Add the Fura-2 AM loading solution to the cells.

-

Incubate at 37°C for 30-60 minutes in the dark.

-

-

Washing:

-

Remove the loading solution and wash the cells twice with HBSS (containing Probenecid if used previously) to remove extracellular dye.

-

Add fresh HBSS to the cells and incubate for a further 15-30 minutes at room temperature to allow for complete de-esterification of the dye.

-

-

Measurement:

-

Place the plate or coverslip in the fluorescence imaging setup.

-

Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 505 nm.

-

Add the desired concentration of phenylephrine to the cells.

-

Continuously record the fluorescence intensity at both excitation wavelengths.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities (F340/F380).

-

The change in this ratio over time reflects the change in intracellular calcium concentration.

-

For absolute quantification, a calibration curve can be generated using calcium standards and ionophores.

-

Inositol 1,4,5-Trisphosphate (IP3) Measurement Assay

This protocol provides a general framework for measuring IP3 levels following phenylephrine stimulation, typically using a competitive binding assay kit.

Materials:

-

Cultured cells of interest

-

Phenylephrine stock solution

-

Cell lysis buffer (e.g., trichloroacetic acid or perchloric acid)

-

IP3 measurement kit (commercially available, e.g., ELISA or radioimmunoassay)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture and Stimulation:

-

Culture cells to a high density in appropriate multi-well plates.

-

Wash the cells with PBS.

-

Stimulate the cells with the desired concentration of phenylephrine for a specific time course (IP3 production is often transient, peaking within seconds to minutes). A time-course experiment is recommended to determine the optimal stimulation time.

-

-

Cell Lysis and IP3 Extraction:

-

Terminate the stimulation by rapidly removing the phenylephrine solution and adding ice-cold lysis buffer to the cells.

-

Incubate on ice to allow for cell lysis and protein precipitation.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet the precipitated protein.

-

Carefully collect the supernatant containing the IP3.

-

-

IP3 Quantification:

-

Follow the manufacturer's instructions for the specific IP3 assay kit being used. This typically involves:

-

Preparing a standard curve with known concentrations of IP3.

-

Incubating the extracted samples and standards with a specific IP3 binding protein and a labeled IP3 tracer.

-

Separating the bound and free tracer.

-

Measuring the signal from the bound tracer (e.g., radioactivity or colorimetric signal).

-

-

-

Data Analysis:

-

Determine the concentration of IP3 in the samples by comparing their signal to the standard curve.

-

Normalize the IP3 concentration to the total protein content of the cell lysate.

-

Western Blot Analysis for Protein Kinase C (PKC) Activation

PKC activation is often assessed by its translocation from the cytosol to the membrane or by the phosphorylation of its downstream substrates. This protocol outlines a general procedure for western blotting to detect changes in PKC localization.

Materials:

-

Cultured cells of interest

-

Phenylephrine stock solution

-

Ice-cold PBS

-

Cell lysis buffer (for separating cytosolic and membrane fractions)

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the PKC isoform of interest

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Fractionation:

-

Culture cells and treat with phenylephrine for the desired time.

-

Wash cells with ice-cold PBS.

-

Lyse the cells using a fractionation protocol to separate the cytosolic and membrane fractions. This often involves initial lysis in a hypotonic buffer followed by ultracentrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of both the cytosolic and membrane fractions using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein from each fraction onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against PKC overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for PKC in the cytosolic and membrane fractions.

-

An increase in the PKC signal in the membrane fraction relative to the cytosolic fraction indicates translocation and activation.

-

This guide provides a foundational understanding of the phenylephrine-induced calcium signaling pathway and the experimental approaches to its study. For specific cell types and experimental conditions, optimization of these protocols is recommended.

References

- 1. Western blot protocol | Abcam [abcam.com]

- 2. Protein kinase C and phospholipase C mediate alpha 1- and beta-adrenoceptor intercommunication in rat hypothalamic slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylephrine acts via IP3-dependent intracellular NO release to stimulate L-type Ca2+ current in cat atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. Stimulation of the Na+/Ca2+ exchanger by phenylephrine, angiotensin II and endothelin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hellobio.com [hellobio.com]

- 9. ionbiosciences.com [ionbiosciences.com]

- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 11. moodle2.units.it [moodle2.units.it]

A Technical Guide to (R)-(-)-Phenylephrine's Affinity for Alpha-1 Adrenoceptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding affinity of (R)-(-)-Phenylephrine for the alpha-1 adrenergic receptor subtypes (α1A, α1B, and α1D). (R)-(-)-Phenylephrine is a selective α1-adrenoceptor agonist widely used both as a clinical agent and a research tool.[1] Understanding its subtype-specific binding characteristics is crucial for elucidating its pharmacological effects and for the development of more selective therapeutic agents.

Core Data: pKi Values

The binding affinity of a ligand for a receptor is commonly expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity. The pKi values for (R)-(-)-Phenylephrine across the three alpha-1 adrenoceptor subtypes are summarized below.

| Adrenoceptor Subtype | pKi Value |

| α1A | 4.70 |

| α1B | 4.87 |

| α1D | 5.86 |

Data sourced from MedChemExpress, citing a 1994 study in Molecular Pharmacology.[1]

These values demonstrate that (R)-(-)-Phenylephrine exhibits a preferential binding affinity for the α1D subtype, followed by α1B and α1A.

Experimental Protocols: Determining Binding Affinity

The determination of pKi values is predominantly achieved through competitive radioligand binding assays, which are considered the gold standard for quantifying receptor-ligand interactions.[2][3][4] These assays measure the ability of an unlabeled compound (the "competitor," in this case, phenylephrine) to displace a radiolabeled ligand that has a known high affinity for the receptor.

Key Methodologies: Radioligand Binding Assay

Objective: To determine the inhibition constant (Ki) of (R)-(-)-Phenylephrine for each alpha-1 adrenoceptor subtype by measuring its ability to compete with a radioligand for receptor binding.

Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably transfected to express a single human alpha-1 adrenoceptor subtype (α1A, α1B, or α1D).[5][6]

-

Radioligand: A high-affinity alpha-1 adrenoceptor antagonist, typically [3H]-Prazosin.[6]

-

Competing Ligand: (R)-(-)-Phenylephrine at a range of concentrations.

-

Buffers:

-

Filtration System: Glass fiber filters (e.g., GF/C) and a vacuum harvester.[7]

-

Detection System: Scintillation counter.[7]

Procedure:

-

Membrane Preparation:

-

Cultured cells expressing the specific receptor subtype are harvested.

-

The cells are homogenized in a cold lysis buffer.[7]

-

The homogenate undergoes differential centrifugation to pellet the membranes containing the receptors.[2][7]

-

The final membrane pellet is resuspended in the binding buffer, and protein concentration is determined (e.g., using a BCA assay).[7]

-

-

Competitive Binding Incubation:

-

In a multi-well plate, a fixed amount of cell membrane preparation is incubated with a fixed concentration of the radioligand ([3H]-Prazosin).

-

Varying concentrations of unlabeled (R)-(-)-Phenylephrine are added to the wells to compete for binding.[3]

-

Control wells are included to determine total binding (membranes + radioligand only) and non-specific binding (membranes + radioligand + a high concentration of a non-radiolabeled antagonist like phentolamine).

-

The plate is incubated, typically for 60 minutes at 30°C, to allow the binding to reach equilibrium.[7]

-

-

Separation and Detection:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.[3][7]

-

The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[7]

-

The radioactivity retained on the filters is measured using a scintillation counter.[7]

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of phenylephrine (B352888), generating a sigmoidal competition curve.

-

The IC50 value (the concentration of phenylephrine that inhibits 50% of the specific radioligand binding) is determined from this curve using non-linear regression analysis.

-

The IC50 is then converted to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

-

The pKi is then calculated as the negative logarithm of the Ki.

-

Experimental Workflow Diagram

Signaling Pathways

Alpha-1 adrenoceptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins. Upon activation by an agonist like phenylephrine, a cascade of intracellular events is initiated.

Phenylephrine binding to the α1-adrenoceptor induces a conformational change, activating the associated Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The increase in intracellular Ca2+ and the activation of DAG collectively activate Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response such as smooth muscle contraction.[8]

Furthermore, studies have shown that alpha-1 adrenoceptor activation can also couple to other pathways, including the activation of Phospholipase D (PLD) and Mitogen-Activated Protein Kinase (MAPK) cascades like ERK1/2, p38-MAPK, and JNKs.[1][9][10]

Alpha-1 Adrenoceptor Signaling Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Phenylephrine induces relaxation of longitudinal strips from small arteries of goat legs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alpha-1A adrenergic receptor stimulation with phenylephrine promotes arachidonic acid release by activation of phospholipase D in rat-1 fibroblasts: inhibition by protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alpha-1 Adrenergic Receptor Agonist Phenylephrine Inhibits Sepsis-Induced Cardiomyocyte Apoptosis and Cardiac Dysfunction via Activating ERK1/2 Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenylephrine-Induced Gq Protein Activation Cascade: A Technical Guide

Abstract Phenylephrine (B352888) hydrochloride is a synthetic sympathomimetic amine that acts as a potent and selective agonist for alpha-1 (α1) adrenergic receptors.[1] These receptors are canonical G-protein coupled receptors (GPCRs) that couple to the heterotrimeric Gq protein.[1][2] The binding of phenylephrine initiates a conformational change in the receptor, triggering a well-defined intracellular signaling cascade that is fundamental to many physiological processes, most notably vasoconstriction.[1][3] This technical guide provides an in-depth examination of the phenylephrine-induced Gq activation cascade, presenting quantitative pharmacological data, detailed protocols for key experimental assays, and visualizations of the core signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working on GPCR signaling and pharmacology.

The Phenylephrine-Gq Signaling Cascade

Phenylephrine's mechanism of action is initiated by its binding to the α1-adrenergic receptor. This event catalyzes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the alpha subunit of the associated Gq protein (Gαq).[4][5] This exchange causes the dissociation of the Gαq-GTP subunit from the Gβγ dimer.[4][6]

The now-active Gαq-GTP subunit interacts with and activates its primary effector, Phospholipase C (PLC).[7][8] Activated PLC metabolizes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which function as ligand-gated Ca2+ channels.[7] This binding event triggers the release of stored calcium ions from the ER into the cytoplasm, leading to a rapid and significant increase in intracellular Ca2+ concentration.[3][8] The combination of elevated intracellular Ca2+ and membrane-bound DAG synergistically activates Protein Kinase C (PKC), which then phosphorylates a multitude of downstream target proteins, leading to a variety of cellular responses, such as smooth muscle contraction.[8] In some cell types, this pathway can also lead to the activation of the Ras/Erk signaling cascade, impacting processes like protein synthesis and cell growth.[9][10][11]

References

- 1. benchchem.com [benchchem.com]

- 2. Gq-coupled receptor agonists mediate cardiac hypertrophy via the vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosensor Assays for Measuring the Kinetics of G-Protein and Arrestin-Mediated Signaling in Live Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Activation of protein synthesis in cardiomyocytes by the hypertrophic agent phenylephrine requires the activation of ERK and involves phosphorylation of tuberous sclerosis complex 2 (TSC2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alpha-1 Adrenergic Receptor Agonist Phenylephrine Inhibits Sepsis-Induced Cardiomyocyte Apoptosis and Cardiac Dysfunction via Activating ERK1/2 Signal Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of L-Phenylephrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of L-phenylephrine hydrochloride. The information is tailored for professionals in the fields of pharmaceutical research and development, offering detailed experimental protocols, comparative data, and visualizations of key molecular processes.

Discovery and Historical Context

Phenylephrine (B352888) was patented in 1933 and came into medical use in 1938.[1] Its development arose from research into synthetic analogues of ephedrine. While the American chemist and pharmacologist Gordon Alles is renowned for his work on amphetamine, having resynthesized it and discovered its physiological effects in the late 1920s, the precise details of his direct involvement in the initial discovery of phenylephrine are less documented.[2][3][4][5] Nevertheless, the era was marked by a surge in the exploration of sympathomimetic amines for therapeutic purposes. The action of phenylephrine, also known as neo-synephrine, was first described in the scientific literature in the 1930s, and it received FDA approval in 1939.[2]

Chemical Synthesis of L-Phenylephrine Hydrochloride

The synthesis of the enantiomerically pure L-phenylephrine is crucial for its pharmacological activity. The (R)-(-) enantiomer is the active form. Two primary strategies have been employed for its synthesis: classical resolution of a racemic mixture and modern asymmetric synthesis.

Classical Synthesis via Racemic Mixture and Chiral Resolution

This approach involves the synthesis of a racemic mixture of phenylephrine, followed by the separation of the desired L-enantiomer using a chiral resolving agent. A common method involves the use of L-(+)-tartaric acid.

Stage 1: Synthesis of Racemic 3-(1-hydroxy-2-methylamino-ethyl) phenol

-

Bromination of m-hydroxyacetophenone: m-hydroxyacetophenone is reacted with bromine in an ethyl acetate (B1210297) solvent to yield the corresponding bromo compound.

-

Amination: The bromo derivative is then reacted with N-methyl benzyl (B1604629) amine to produce 2-(benzyl methyl amino) - 1-(3-hydroxy phenyl) ethanone.

-

Hydrogenation: The resulting compound is hydrogenated under high pressure using a palladium on carbon (Pd/C) catalyst. This step yields the racemic DL-phenylephrine base.[6]

Stage 2: Chiral Resolution with L-(+)-Tartaric Acid

-

Salt Formation: The racemic DL-phenylephrine base (300g) is dissolved in isopropyl alcohol (750ml). L-(+)-tartaric acid (300g) is added, and the mixture is heated to 55-60°C and maintained for 1 hour.

-

Crystallization: The reaction mixture is cooled to room temperature and maintained for 12 hours to allow for the crystallization of the L-phenylephrine-L-tartrate salt.

-

Isolation: The crystalline salt is filtered and washed with 15% isopropyl alcohol.

-

Liberation of the Free Base: The mother liquor is collected, and the pH is adjusted to 9.5 with liquid ammonia (B1221849) to precipitate the L-phenylephrine base.[6]

-

Conversion to Hydrochloride Salt: The isolated L-phenylephrine base is dissolved in methanol (B129727), and a solution of hydrochloric acid in isopropyl alcohol (IPA-HCl) is added to precipitate L-phenylephrine hydrochloride. The product is then filtered, washed with acetone, and dried.[6]

Asymmetric Synthesis via Catalytic Hydrogenation

Modern synthetic routes often employ asymmetric hydrogenation to directly obtain the desired enantiomer, thus avoiding the need for resolution and improving the overall efficiency. Rhodium-based catalysts with chiral phosphine (B1218219) ligands are commonly used for this purpose.

This process utilizes a chiral rhodium catalyst for the asymmetric hydrogenation of a prochiral ketone precursor.

-

Catalyst Preparation: A catalyst solution is prepared by dissolving dichloro-bis-[(cycloocta-1,5-diene)rhodium (I)] and a chiral phosphine ligand, such as (2R,4R)-4-(dicyclohexyl-phosphino)-2-(diphenylphosphino-methyl)-N-methyl-aminocarbonylpyrrolidine (RR-MCCPM), in degassed methanol under a protective gas atmosphere.

-

Asymmetric Hydrogenation: In a high-pressure autoclave, N-benzyl-N-methyl-2-amino-m-hydroxyacetophenone hydrochloride (80 kg) and triethylamine (B128534) (0.58 kg) are dissolved in methanol (240 L). The catalyst solution is added to this mixture.

-

Reaction Conditions: The mixture is heated to 50-55°C, and a hydrogen pressure of 20 bar is applied. The reaction is typically complete within approximately 4 hours.

-

Debenzylation and Salt Formation: The resulting N-benzyl-L-phenylephrine is converted to L-phenylephrine hydrochloride via palladium-catalyzed hydrogenating debenzylation.

-

Work-up and Isolation: The reaction mixture is worked up through a series of steps including distillation, washing, and crystallization from isopropanol (B130326) to yield L-phenylephrine hydrochloride.[7]

Data Presentation: Comparison of Synthesis Routes

| Synthesis Route | Key Reagents/Catalysts | Typical Yield | Enantiomeric Excess (ee) | Reference |

| Classical Resolution | L-(+)-Tartaric Acid | ~40-50% (of theoretical L-isomer) | >99% after recrystallization | [6] |

| Asymmetric Hydrogenation | [Rh(COD)Cl]₂ / RR-MCCPM | ~76% | >99% | [7] |

Mechanism of Action: An α1-Adrenergic Receptor Agonist

L-phenylephrine hydrochloride is a selective α1-adrenergic receptor agonist.[1] Its pharmacological effects are primarily mediated through the activation of these receptors, which are G protein-coupled receptors (GPCRs).

Signaling Pathway

The binding of L-phenylephrine to the α1-adrenergic receptor initiates a cascade of intracellular events:

-

Receptor Activation: L-phenylephrine binds to and stabilizes the active conformation of the α1-adrenergic receptor.

-

Gq Protein Activation: The activated receptor couples to a heterotrimeric G protein of the Gq family. This interaction catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein, leading to its activation and dissociation from the βγ-subunits.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit then binds to and activates the enzyme phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum. This binding triggers the release of stored calcium ions (Ca²⁺) into the cytosol.

-

Cellular Response: The increased intracellular calcium concentration, along with the action of DAG which activates protein kinase C (PKC), leads to various cellular responses, most notably the contraction of smooth muscle cells. This vasoconstriction is the basis for phenylephrine's use as a decongestant and a pressor agent.

Quantitative Pharmacological Data

The following table summarizes the binding affinities (pKi) and functional potencies (pEC50) of L-phenylephrine for the human α1-adrenergic receptor subtypes.

| Receptor Subtype | Binding Affinity (pKi) | Functional Potency (pEC50) | Reference |

| α1A | 5.86 | 6.33 | [8] |

| α1B | 4.87 | 5.99 | [8] |

| α1D | 4.70 | 5.82 | [8] |

Note: pKi is the negative logarithm of the inhibition constant (Ki), and pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). Higher values indicate greater affinity and potency, respectively.

Mandatory Visualizations

Synthesis Workflow: Classical Resolution

Caption: Workflow for the classical synthesis of L-phenylephrine HCl via chiral resolution.

Synthesis Workflow: Asymmetric Hydrogenation

Caption: Workflow for the asymmetric synthesis of L-phenylephrine HCl.

Signaling Pathway of L-Phenylephrine

References

- 1. Phenylephrine - Wikipedia [en.wikipedia.org]

- 2. Gordon Alles - Wikipedia [en.wikipedia.org]

- 3. Gordon Alles | American chemist and pharmacologist | Britannica [britannica.com]

- 4. mcgill.ca [mcgill.ca]

- 5. Fast Times: The Life, Death, and Rebirth of Amphetamine | Science History Institute [sciencehistory.org]

- 6. researchgate.net [researchgate.net]

- 7. Alpha-1A adrenergic receptor stimulation with phenylephrine promotes arachidonic acid release by activation of phospholipase D in rat-1 fibroblasts: inhibition by protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Effects of Phenylephrine on Cardiac Fibroblast Proliferation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cardiac fibrosis, characterized by the excessive proliferation of cardiac fibroblasts (CFs) and deposition of extracellular matrix (ECM), is a central process in the pathophysiology of most heart diseases, leading to ventricular stiffening and dysfunction.[1][2] The sympathetic nervous system, through agonists like phenylephrine (B352888), plays a crucial role in this process.[3] Phenylephrine (PE), a selective α1-adrenergic receptor (α1-AR) agonist, is widely used in experimental models to induce cardiac hypertrophy and fibrosis.[2][4] This technical guide provides an in-depth analysis of the cellular and molecular mechanisms by which phenylephrine promotes cardiac fibroblast proliferation. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involved. Understanding these mechanisms is critical for developing targeted therapeutic strategies to mitigate pathological cardiac remodeling.

Quantitative Effects of Phenylephrine on Cardiac Fibroblasts

Phenylephrine has been demonstrated to induce a dose-dependent proliferative response in cardiac fibroblasts and promote the synthesis of collagen, a key component of the fibrotic matrix. The following tables summarize the key quantitative findings from in vitro and in vivo studies.

Table 1.1: In Vitro Effects of Phenylephrine on Cardiac Fibroblast Proliferation

| Parameter Measured | Phenylephrine (PE) Concentration | Result | Key Inhibitors | Effect of Inhibitor | Source |

| Cell Viability (Absorbance) | 1 µmol/L | 27.5% increase vs. control | Prazosin (10 µmol/L) | Blocked PE-induced growth by 93.8 ± 9.7% | [1] |

| 10 µmol/L | 40.8% increase vs. control | [1] | |||

| Cell Number | 1 µmol/L | 30.7% increase vs. control | Prazosin (10 µmol/L) | Blocked PE-induced growth by 95.1 ± 9.6% | [1] |

| 10 µmol/L | 49.7% increase vs. control | [1] | |||

| 10 µmol/L | Significant inhibition | Nifedipine (1 µmol/L) | Significantly inhibited PE-induced proliferation | [1] | |

| 10 µmol/L | Significant inhibition | BAPTA-AM (5 µmol/L) | Significantly inhibited PE-induced proliferation | [1] | |

| 10 µmol/L | Significant inhibition | Cyclosporin A / FK506 | Abolished PE-induced proliferation | [3][5] |

Table 1.2: Effects of Phenylephrine on Fibrotic Markers

| Parameter Measured | Phenylephrine (PE) Treatment | Result | Key Inhibitors | Effect of Inhibitor | Source |

| Hydroxyproline Content | 10 µmol/L | 66.7 ± 3.9% increase vs. control | Cyclosporin A (CsA) | Reduced PE-induced production by 79.6 ± 8.9% | [1] |

| Calcineurin (CaN) Protein Levels | 10 µmol/L for 24h | 1.71 ± 0.15 fold increase vs. control | Cyclosporin A (CsA) | Markedly suppressed the PE-evoked increase | [1] |

| Fibronectin mRNA | 25 mg/kg/day (in vivo) | ~6-fold increase vs. control | Prazosin | Returned mRNA levels to near control | [4] |

Table 1.3: In Vivo Effects on Fibroblast Proliferation

| Animal Model | Phenylephrine (PE) Treatment | Key Interacting Agent | Result | Source |

| Adult Wistar Rats | 25 mg/kg/day for 3 days | Losartan (10 mg/kg/day) | Threefold decrease in interstitial and perivascular fibroblast proliferation (PCNA immunoreactivity) | [4] |

Signaling Pathways in Phenylephrine-Mediated Proliferation

Phenylephrine stimulates cardiac fibroblast proliferation through a network of signaling pathways, with the Ca²⁺/Calcineurin/NFAT axis identified as a primary mediator. Other pathways, including those involving Angiotensin II and MAP kinases, also play significant roles.

The Ca²⁺/Calcineurin/NFAT Pathway

The predominant mechanism for PE-induced proliferation involves the activation of α1-adrenergic receptors, leading to an increase in intracellular calcium, which in turn activates the calmodulin-dependent phosphatase, calcineurin (CaN).[1][3][5] Activated CaN dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), promoting its translocation to the nucleus where it drives the expression of pro-proliferative genes.[1][3][5]

Crosstalk with Angiotensin II Signaling

In vivo studies have revealed a significant interaction between α1-adrenergic and Angiotensin II Type 1 (AT1) receptor signaling in promoting cardiac fibrosis.[4] The proliferative response to phenylephrine is markedly attenuated by blocking the AT1 receptor with losartan, suggesting a cooperative or permissive role for Angiotensin II in mediating the full fibrotic effects of α1-AR stimulation.[4]

Other Downstream Effectors: ERK and PLD

Beyond the calcineurin pathway, α1-AR activation in fibroblasts engages other signaling cascades.

-

ERK Pathway: The Extracellular signal-regulated kinase (ERK) pathway, a key regulator of cell proliferation, is activated downstream of phenylephrine in fibroblasts.[6]

-

Phospholipase D (PLD) Pathway: In some fibroblast types, α1A-AR stimulation has been shown to activate Phospholipase D (PLD), leading to the release of arachidonic acid, which can have mitogenic effects.[7]

Transcriptional Reprogramming by Phenylephrine

Recent transcriptomic studies in in-vivo mouse models reveal that acute phenylephrine administration induces a rapid and robust fibrotic response, peaking as early as one day after treatment.[2] This is accompanied by a significant reprogramming of the fibroblast transcriptome, characterized by the upregulation of genes associated with:

Notably, the gene expression signature induced by phenylephrine in fibroblasts shows less than 5% overlap with that induced by Transforming Growth Factor-β (TGF-β), a canonical pro-fibrotic cytokine.[2] This suggests that phenylephrine activates a distinct transcriptional program in fibroblasts to drive proliferation and fibrosis, which may not be entirely dependent on the classical TGF-β/Smad pathway.[2][8]

Experimental Protocols

The following section details common methodologies used to investigate the effects of phenylephrine on cardiac fibroblast proliferation.

General Experimental Workflow

References

- 1. storage.imrpress.com [storage.imrpress.com]

- 2. Rapid onset fibrotic remodeling and ventricular dysfunction induced by phenylephrine involve targeted reprogramming of myocyte and fibroblast transcriptomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. imrpress.com [imrpress.com]

- 4. ahajournals.org [ahajournals.org]

- 5. Phenylephrine promotes cardiac fibroblast proliferation through calcineurin-NFAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Alpha-1A adrenergic receptor stimulation with phenylephrine promotes arachidonic acid release by activation of phospholipase D in rat-1 fibroblasts: inhibition by protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. "Fibroblast-specific TGF-β-Smad2/3 signaling underlies cardiac fibrosis" by Hadi Khalil, Onur Kanisicak et al. [repository.lsu.edu]

The Modulatory Role of Phenylephrine on c-fos Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms by which Phenylephrine (B352888) (PE), a selective α1-adrenergic receptor agonist, modulates the expression of the immediate early gene c-fos. This document details the intricate signaling cascades initiated by phenylephrine, presents quantitative data from key studies, and outlines the experimental protocols utilized to investigate this cellular response.

Introduction

Phenylephrine is a synthetic sympathomimetic amine that primarily acts as a potent and selective agonist for alpha-1 (α1) adrenergic receptors.[1][2] Its activation of these receptors on various cell types triggers a cascade of intracellular events, culminating in diverse physiological responses. One of the well-documented cellular responses to phenylephrine stimulation is the rapid and transient induction of the proto-oncogene c-fos. The c-Fos protein, in conjunction with c-Jun, forms the AP-1 transcription factor, which plays a crucial role in regulating the expression of genes involved in cell growth, differentiation, and apoptosis.[3][4] Understanding the modulation of c-fos expression by phenylephrine is therefore critical for elucidating its cellular and physiological effects, with implications for cardiovascular research, neuroscience, and drug development.

Signaling Pathways in Phenylephrine-Induced c-fos Expression

Phenylephrine-induced c-fos expression is a multi-step process involving the activation of several interconnected signaling pathways. The primary event is the binding of phenylephrine to the α1-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a canonical signaling cascade that ultimately converges on the promoter region of the c-fos gene.

The Canonical Gq/PLC/PKC Pathway

The α1-adrenergic receptor is coupled to the heterotrimeric Gq protein.[1] Upon phenylephrine binding, the Gαq subunit activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][5]

-

IP3 and Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[1][5] This increase in intracellular calcium is a critical signal for c-fos induction.

-

DAG and PKC Activation: DAG, in concert with elevated intracellular Ca2+, activates Protein Kinase C (PKC).[6][7] Activated PKC can then phosphorylate a variety of downstream targets, including components of the MAPK pathway. Studies have shown that both PKC-α and PKC-ε isoforms are involved in mediating the activation of the c-fos serum response element (SRE).[8][9]

References

- 1. benchchem.com [benchchem.com]

- 2. Phenylephrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. AFos inhibits phenylephrine-mediated contractile dysfunction by altering phospholamban phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current Opinion on the Use of c-Fos in Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of calcium channels responsible for phenylephrine-induced contraction in rat aorta 3 days after acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI - Alpha 1 adrenergic receptor-induced c-fos gene expression in rat aorta and cultured vascular smooth muscle cells. [jci.org]

- 7. Protein kinase C and phospholipase C mediate alpha 1- and beta-adrenoceptor intercommunication in rat hypothalamic slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel roles of specific isoforms of protein kinase C in activation of the c-fos serum response element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Roles of Specific Isoforms of Protein Kinase C in Activation of the c-fos Serum Response Element - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Phenylephrine in Ophthalmic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylephrine (B352888) is a synthetic sympathomimetic amine that is widely utilized in ophthalmic practice and research primarily for its potent mydriatic (pupil-dilating) and vasoconstrictive properties.[1][2] As a selective alpha-1 adrenergic receptor agonist, its mechanism of action is well-defined, leading to predictable and clinically useful effects on intraocular structures.[2][3] This in-depth technical guide provides a comprehensive overview of the pharmacodynamics of phenylephrine in the context of ophthalmic research, detailing its mechanism of action, receptor binding, and its multifaceted effects on ocular physiology. The guide summarizes key quantitative data in structured tables, outlines detailed experimental protocols from cited studies, and visualizes complex pathways and workflows through diagrams.

Core Pharmacodynamics of Phenylephrine

Mechanism of Action

Phenylephrine selectively binds to and activates alpha-1 adrenergic receptors, which are G-protein coupled receptors.[2][4] In the eye, these receptors are densely expressed on the iris dilator muscle and the smooth muscle of conjunctival arterioles.[1][5] Activation of these receptors initiates a downstream signaling cascade that results in muscle contraction and vasoconstriction.[2]

Signal Transduction Pathway

Upon binding to the alpha-1 adrenergic receptor, phenylephrine induces a conformational change in the receptor, leading to the activation of the Gq alpha subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration leads to the contraction of the iris dilator muscle, causing mydriasis.[2]

Ophthalmic Effects of Phenylephrine

Mydriasis (Pupil Dilation)

The primary clinical and research application of topical phenylephrine is to induce mydriasis.[1][5] This effect is dose-dependent and is crucial for various diagnostic and surgical procedures.[4][5]

Quantitative Data on Mydriasis

| Parameter | 2.5% Phenylephrine | 10% Phenylephrine | Animal Model | Reference |

| Onset of Mydriasis | ~15 minutes | ~15 minutes | Human | [6][7] |

| Time to Maximal Mydriasis | 20-90 minutes | 20-90 minutes | Human | [8] |

| Duration of Mydriasis | 3-8 hours | 3-8 hours | Human | [8] |

| Maximal Pupil Diameter | 7.17 ± 1.04 mm (with 1% Tropicamide) | 7.58 ± 0.96 mm (with 1% Tropicamide) | Human | [9] |

| Maximal Pupil Diameter | Not specified | 8.39 ± 0.23 mm | Rhesus Monkey | [10] |

| Mean Pupil Diameter (30 min) | Not specified | 6.5 mm | Human | [11] |

Effects on Intraocular Pressure (IOP) and Aqueous Humor Dynamics

The effect of phenylephrine on IOP is complex and can be variable. While it is primarily used for mydriasis, its vasoconstrictive properties and actions on aqueous humor dynamics can influence IOP.

Quantitative Data on IOP and Aqueous Humor Dynamics

| Parameter | Effect | Magnitude of Change | Time Course | Animal/Human Model | Reference |

| Intraocular Pressure (IOP) | Transient Increase | 1.0 mmHg | 15 minutes post-instillation, returns to baseline at 60 minutes | Human | [7][12] |

| Intraocular Pressure (IOP) | Increase | 2.05 ± 0.85 mmHg (1.25% PE) | 40-120 minutes post-treatment | Mouse | [13] |

| Intraocular Pressure (IOP) | Increase | 2.3 ± 2.1 mmHg (10% PE) | 10 minutes post-treatment | Dog | [14] |

| Aqueous Humor Outflow | Inhibition | 67% at 90 minutes | Not specified | Cat | [15] |

| Aqueous Humor Formation | Inhibition | 26% at 90 minutes | Not specified | Cat | [15] |

| Aqueous Flow Rate | Significant Increase | 131% ± 72% | First hour post-instillation | Human | [16] |

| Aqueous Flow Rate | No Significant Change | Averaged 0.95 ± 0.21 of control | Not specified | Human | [17] |

| Episcleral Venous Pressure (EVP) | Significant Decrease | 1.1 mmHg | 60 minutes post-instillation | Human | [7] |

Vasoconstriction

Topical application of phenylephrine causes pronounced vasoconstriction of the conjunctival and episcleral blood vessels by acting on the alpha-1 adrenergic receptors in their smooth muscle walls.[5][6] This effect is utilized to reduce ocular redness and is also a factor in its influence on aqueous humor dynamics.[1][6] Studies have shown that phenylephrine can reduce blood velocity in the optic nerve head.[18]

Receptor Binding Affinity

The affinity of phenylephrine for adrenergic receptors determines its selectivity and potency. It exhibits a significantly higher affinity for alpha-1 adrenergic receptors compared to other adrenergic receptor subtypes.

Receptor Binding Affinity (Ki) of Phenylephrine

| Receptor Subtype | Species | Tissue | pKi | Ki (nM) | Reference |

| Alpha-1A Adrenergic Receptor | Rat | Submaxillary Gland | 6.01 | 977.24 | [19] |

| Alpha-1A Adrenergic Receptor | Human | HEK293 cells | Not specified | Not specified | [20] |

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.

Experimental Protocols in Phenylephrine Research

Measurement of Mydriasis

A common protocol for evaluating the mydriatic effect of phenylephrine involves the following steps:

Detailed Methodology:

-

Subject Selection: Recruit a cohort of subjects (human or animal) based on the study's inclusion and exclusion criteria. For human studies, informed consent is obtained.[9][11]

-

Baseline Measurement: Measure the baseline pupil diameter in a controlled, dimly lit environment using a pupillometer or a calibrated imaging system.[9][21]

-

Drug Administration: Instill a standardized volume (e.g., one drop) of the phenylephrine ophthalmic solution into the conjunctival fornix of the test eye(s). A control group may receive a placebo or a different concentration of the drug.[11][17]

-

Serial Measurements: Measure the pupil diameter at regular, predefined intervals (e.g., every 5, 15, or 30 minutes) for a specified duration to capture the onset, peak, and duration of the mydriatic effect.[9][10]

-

Data Analysis: Analyze the collected data to determine key pharmacodynamic parameters such as the maximum change in pupil diameter, the time to achieve maximum dilation, and the total duration of the effect.[9]

Measurement of Intraocular Pressure and Aqueous Humor Dynamics

Fluorophotometry is a key technique used to study the effects of phenylephrine on aqueous humor dynamics.

Detailed Methodology (Fluorophotometry):

-

Fluorescein (B123965) Administration: A fluorescent dye, such as fluorescein, is administered topically or orally to the subject.[17][22]

-

Fluorophotometric Measurements: A specialized fluorophotometer is used to measure the concentration of fluorescein in the cornea and anterior chamber at various time points.[16][17]

-

Calculation of Aqueous Flow: The rate of disappearance of fluorescein from the anterior chamber is used to calculate the rate of aqueous humor flow.[16][22]

-

IOP Measurement: Intraocular pressure is measured at corresponding time points using a tonometer.[7][17]

Systemic Absorption and Safety Considerations

While administered topically, phenylephrine can be systemically absorbed, particularly with higher concentrations (10%) or when the corneal barrier is compromised.[8][23] This can lead to systemic alpha-adrenergic effects such as an increase in blood pressure and reflex bradycardia.[8][14][24] Therefore, caution is advised in patients with hypertension, cardiovascular disease, and in pediatric and elderly populations.[5][8]

Conclusion

Phenylephrine's well-characterized pharmacodynamics as a selective alpha-1 adrenergic agonist make it an indispensable tool in ophthalmic research and clinical practice. Its primary effect of mydriasis is robust and predictable, while its influence on intraocular pressure and aqueous humor dynamics is more complex, involving a balance of vasoconstriction and altered aqueous flow. Understanding the quantitative aspects of its action, as summarized in this guide, is crucial for designing and interpreting ophthalmic research studies and for its safe and effective clinical application. The provided experimental workflows offer a foundational methodology for researchers investigating the ocular effects of phenylephrine and other adrenergic agents.

References

- 1. reviewofoptometry.com [reviewofoptometry.com]

- 2. What is the mechanism of Phenylephrine Hydrochloride? [synapse.patsnap.com]

- 3. quora.com [quora.com]

- 4. Effect of Phenylephrine on the Accommodative System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Articles [globalrx.com]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 7. Effect of Topical Phenylephrine 2.5% on Episcleral Venous Pressure in Normal Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenylephrine Ophthalmic Solution: Package Insert / Prescribing Info / MOA [drugs.com]

- 9. Randomized double-blind study of phenylephrine 2.5% vs 10% on pupillary dilation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Effects of Phenylephrine on Pupil Diameter and Accommodation in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phenylephrine prodrug. Report of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. researchgate.net [researchgate.net]

- 15. Effects of alpha 1 and alpha 2 activation of adrenergic receptors on aqueous humor dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. iovs.arvojournals.org [iovs.arvojournals.org]

- 17. Acute effects of topical phenylephrine on aqueous humor dynamics and corneal endothelial permeability in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phenylephrine Affects Peripapillary Retinal Vasculature—an Optic Coherence Tomography Angiography Study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. phenylephrine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Measurement of aqueous humor flow by fluorophotometry in the presence of a dilated pupil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. accessdata.fda.gov [accessdata.fda.gov]

- 24. Phenylephrine eye drops in ophthalmic surgery--a clinical study on cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Principles of Phenylephrine-Induced Vasoconstriction

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylephrine (B352888) is a synthetic sympathomimetic amine widely utilized in clinical and research settings for its potent vasoconstrictive properties.[1] Structurally similar to endogenous catecholamines like norepinephrine, phenylephrine functions primarily as a selective agonist for α1-adrenergic receptors.[2] This selectivity makes it a valuable pharmacological tool for investigating vascular smooth muscle physiology and a therapeutic agent for conditions such as hypotension, nasal congestion, and as a mydriatic agent.[3] This guide provides a detailed examination of the fundamental research concerning phenylephrine's mechanism of action, the signaling pathways it initiates to cause vasoconstriction, quantitative pharmacological data, and key experimental protocols used in its study.

Mechanism of Action: α1-Adrenergic Receptor Agonism

Phenylephrine exerts its vasoconstrictor effects by directly stimulating α1-adrenergic receptors located on the surface of vascular smooth muscle cells.[3] Unlike some sympathomimetic agents, its action does not primarily rely on promoting the release of endogenous norepinephrine. The α1-adrenergic receptor family consists of three subtypes—α1A, α1B, and α1D—all of which are G protein-coupled receptors (GPCRs).[4] The specific subtype responsible for phenylephrine-induced contraction can vary depending on the vascular bed; for instance, studies suggest the α1D-subtype plays a significant role in the rat thoracic aorta and mesenteric artery.[1][5]

Upon binding, phenylephrine induces a conformational change in the α1-receptor, leading to the activation of the heterotrimeric G protein, Gq/11.[4] This initiates a well-defined intracellular signaling cascade, culminating in smooth muscle contraction.

The Gq/11 Signaling Cascade

The activation of the Gq protein by the phenylephrine-receptor complex triggers a downstream signaling pathway that is central to vascular smooth muscle contraction.

-

Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates the membrane-bound enzyme Phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

-

Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum (SR), the primary intracellular calcium store. This binding opens calcium channels, causing a rapid release of Ca2+ into the cytosol.

-

Activation of Contraction Machinery: The increased intracellular Ca2+ concentration is the primary trigger for contraction. Ca2+ ions bind to the protein calmodulin. The Ca2+-calmodulin complex then activates Myosin Light Chain Kinase (MLCK).

-

Smooth Muscle Contraction: Activated MLCK phosphorylates the regulatory light chains of myosin, which enables the cross-bridge cycling between myosin heads and actin filaments, resulting in cell shortening and vasoconstriction.

-

Role of Diacylglycerol (DAG): Concurrently, DAG remains in the cell membrane and, along with Ca2+, activates Protein Kinase C (PKC). PKC can contribute to the sustained phase of contraction through various mechanisms, including the phosphorylation of proteins that sensitize the contractile apparatus to Ca2+.

// Connections PE -> a1AR [label="Binds"]; a1AR -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3 [dir=none]; PIP2 -> DAG [dir=none]; IP3 -> IP3R [label="Binds"]; IP3R -> Ca [label="Releases"]; SR_Ca -> IP3R [style=dashed]; Ca -> Calmodulin [label="Binds"]; Calmodulin -> CaM [style=invis]; CaM -> MLCK_i [label="Activates"]; MLCK_i -> MLCK_a [style=invis]; MLCK_a -> Myosin [label="Phosphorylates"]; Myosin -> Myosin_P [style=invis]; Myosin_P -> Contraction [label="Causes"]; DAG -> PKC_i [label="Activates"]; Ca -> PKC_i [style=dashed]; PKC_i -> PKC_a [style=invis]; PKC_a -> Contraction [label="Contributes to", style=dashed]; }

Quantitative Pharmacological Data

The interaction of phenylephrine with α1-adrenergic receptors and its functional consequence of vasoconstriction can be quantified by several key pharmacological parameters, including the inhibition constant (Ki) and the half-maximal effective concentration (EC50). These values are critical for comparing potencies and understanding structure-activity relationships.

-

Inhibition Constant (Ki): Represents the binding affinity of a ligand for a receptor. It is the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. A lower Ki value indicates a higher binding affinity.

-

Half-Maximal Effective Concentration (EC50): Represents the concentration of an agonist that produces 50% of the maximal possible response (e.g., contraction). It is a measure of the agonist's potency. pEC50 is the negative logarithm of the EC50, providing a more convenient scale.

The following table summarizes representative pharmacological data for phenylephrine. It is important to note that these values can vary based on the experimental system, tissue type, species, and assay conditions.

| Parameter | Receptor/Tissue | Species | Value | Reference |

| pKi | α1A-Adrenergic Receptor (HEK293 cells) | Human | 5.56 | [6] |

| pEC50 | Thoracic Aorta | Rat | 6.11 ± 0.20 | [1] |

| pEC50 | Mesenteric Artery | Rat | 5.86 ± 0.05 | Data derived from study[7] |

| pEC50 | Tail Artery | Rat | 6.00 ± 0.08 | Data derived from study[7] |

| EC50 | Small Mesenteric Arteries | Rat | 0.46 µM (pEC50 ≈ 6.34) | Data derived from study[8] |

Key Experimental Protocols

The study of phenylephrine-induced vasoconstriction relies on established in vitro and in vivo experimental models. These protocols allow researchers to quantify vascular reactivity and investigate underlying physiological and pathological mechanisms.

In Vitro Isolated Tissue Bath Assay for Vasoconstriction

This ex vivo method is a cornerstone of vascular pharmacology, allowing for the direct measurement of a compound's effect on the contractility of an isolated blood vessel segment, typically an aortic ring.[9][10][11]

Objective: To determine the concentration-response relationship of phenylephrine-induced contraction in an isolated artery.

Materials:

-

Animal model (e.g., Male Wistar rat or New Zealand white rabbit).

-

Krebs-Henseleit Solution (KHS) or Physiological Saline Solution (PSS). Composition (in mM): NaCl 118-119, KCl 4.7, CaCl2 2.5, MgSO4 1.2-1.5, NaHCO3 25.0, KH2PO4 1.2, Glucose 11.[1][2]

-

Carbogen (B8564812) gas (95% O2 / 5% CO2).

-

Isolated organ bath system with jacketed chambers (10-20 mL).

-

Isometric force-displacement transducer and data acquisition system.

-

Dissection tools (forceps, scissors).

-

Phenylephrine stock solution.

Procedure:

-

Tissue Preparation:

-

Humanely euthanize the animal according to institutional guidelines.

-

Carefully dissect the thoracic aorta and immediately place it in ice-cold KHS.[1]

-

Clean the vessel of adhering connective and adipose tissue.

-

Cut the aorta into rings of 3-5 mm in length.[9] For studies investigating the role of the endothelium, it can be removed by gently rubbing the intimal surface with a fine wire or wooden stick.[9]

-

-

Mounting:

-

Mount each aortic ring in an organ bath chamber filled with KHS, maintained at 37°C and continuously bubbled with carbogen gas.[12]

-

The ring is suspended between a fixed hook at the bottom and another hook connected to the isometric force transducer at the top.

-

-

Equilibration:

-

Apply an optimal resting tension (e.g., 1.5-2.0 grams for rabbit aorta) and allow the tissue to equilibrate for 60-90 minutes.[9]

-

Wash the tissue with fresh KHS every 15-20 minutes during equilibration.

-

-

Viability and Endothelial Integrity Check:

-

Induce a contraction with a high concentration of KCl (e.g., 80 mM) to ensure tissue viability.

-